molecular formula C23H20O B14003672 (1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanone CAS No. 75854-69-2

(1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanone

Cat. No.: B14003672
CAS No.: 75854-69-2
M. Wt: 312.4 g/mol
InChI Key: YSLNZQIDWWVJDI-UHFFFAOYSA-N
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Description

(1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanone is an organic compound characterized by a cyclopropyl ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanone typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diphenylcyclopropyl ketone with methylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for the development of new drugs. Studies focus on their efficacy, safety, and mechanism of action.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Diphenylcyclopropyl)(phenyl)methanone
  • (1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanol
  • (1-Methyl-2,2-diphenylcyclopropyl)(phenyl)carboxylic acid

Uniqueness

(1-Methyl-2,2-diphenylcyclopropyl)(phenyl)methanone is unique due to the presence of both methyl and phenyl groups on the cyclopropyl ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The comparison with similar compounds highlights its unique position in the realm of organic chemistry.

Properties

CAS No.

75854-69-2

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

(1-methyl-2,2-diphenylcyclopropyl)-phenylmethanone

InChI

InChI=1S/C23H20O/c1-22(21(24)18-11-5-2-6-12-18)17-23(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3

InChI Key

YSLNZQIDWWVJDI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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